molecular formula C10H16ClN3O B15251049 (2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride

(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride

Cat. No.: B15251049
M. Wt: 229.71 g/mol
InChI Key: ZDXMNQHHLOBSRO-UHFFFAOYSA-N
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Description

(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H15N3O·HCl. It is a derivative of pyridine and morpholine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-ylpyridin-3-yl)methanamine typically involves the reaction of morpholine with 4-[3-(azidomethyl)-2-pyridinyl] compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-morpholin-4-ylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-morpholin-4-ylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-morpholin-4-yl)pyridin-3-amine hydrochloride
  • 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride
  • 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-ylmethanamine

Uniqueness

Compared to similar compounds, (2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride exhibits unique properties such as higher stability and specific binding affinities, making it particularly useful in certain research applications. Its unique structure allows for versatile chemical modifications, enhancing its utility in various fields of study .

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;/h1-3H,4-8,11H2;1H

InChI Key

ZDXMNQHHLOBSRO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CN.Cl

Origin of Product

United States

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